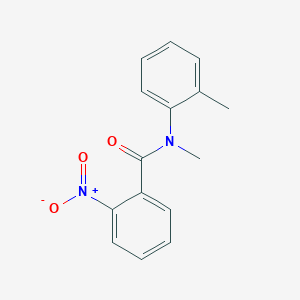
Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- is an organic compound with a complex structure It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methylphenyl group, and the benzene ring is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- typically involves the nitration of N-methyl-N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as aniline derivatives. The process includes methylation, acylation, and nitration steps, each requiring specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the reagent used, various substituted benzamides can be formed.
Scientific Research Applications
Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound without the nitro and methylphenyl substitutions.
N-methyl-N-phenylbenzamide: Similar structure but lacks the nitro group.
2-bromo-N-methylbenzamide: Similar structure with a bromine atom instead of a nitro group.
Uniqueness
Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- is unique due to the presence of both the nitro group and the 2-methylphenyl substitution, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61494-29-9 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-methyl-N-(2-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-7-3-5-9-13(11)16(2)15(18)12-8-4-6-10-14(12)17(19)20/h3-10H,1-2H3 |
InChI Key |
GCXGVZNOMKAVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















